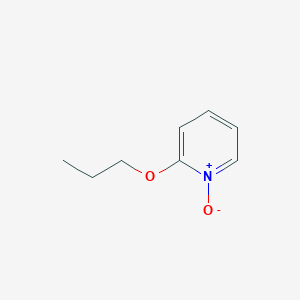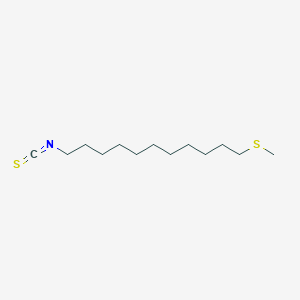![molecular formula C16H22O3 B15163218 {2-[(1-Methoxyhexa-2,4-dien-1-yl)peroxy]propan-2-yl}benzene CAS No. 193629-87-7](/img/structure/B15163218.png)
{2-[(1-Methoxyhexa-2,4-dien-1-yl)peroxy]propan-2-yl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(1-Methoxyhexa-2,4-dien-1-yl)peroxy]propan-2-yl}benzene is an organic compound with a complex structure that includes a peroxy group, a methoxy group, and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(1-Methoxyhexa-2,4-dien-1-yl)peroxy]propan-2-yl}benzene typically involves multiple steps. One common method starts with the preparation of the intermediate 1-methoxyhexa-2,4-diene, which is then subjected to a peroxidation reaction to introduce the peroxy group. The final step involves the coupling of the peroxy intermediate with benzene under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
{2-[(1-Methoxyhexa-2,4-dien-1-yl)peroxy]propan-2-yl}benzene can undergo various types of chemical reactions, including:
Oxidation: The peroxy group can participate in oxidation reactions, potentially forming epoxides or other oxidized products.
Reduction: Reduction of the peroxy group can yield alcohols or ethers.
Substitution: The methoxy and benzene groups can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols or ethers. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
{2-[(1-Methoxyhexa-2,4-dien-1-yl)peroxy]propan-2-yl}benzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s reactivity makes it useful in studying biological oxidation and reduction processes.
Industry: Used in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {2-[(1-Methoxyhexa-2,4-dien-1-yl)peroxy]propan-2-yl}benzene involves its ability to participate in oxidation and reduction reactions. The peroxy group can generate reactive oxygen species, which can interact with various molecular targets. These interactions can lead to the formation of new chemical bonds or the cleavage of existing ones, depending on the specific conditions.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymerization.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in peptide synthesis.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound similar to vitamin E.
Uniqueness
What sets {2-[(1-Methoxyhexa-2,4-dien-1-yl)peroxy]propan-2-yl}benzene apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various scientific and industrial applications.
Properties
CAS No. |
193629-87-7 |
|---|---|
Molecular Formula |
C16H22O3 |
Molecular Weight |
262.34 g/mol |
IUPAC Name |
2-(1-methoxyhexa-2,4-dienylperoxy)propan-2-ylbenzene |
InChI |
InChI=1S/C16H22O3/c1-5-6-8-13-15(17-4)18-19-16(2,3)14-11-9-7-10-12-14/h5-13,15H,1-4H3 |
InChI Key |
NFFUKHBOANSKOW-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CC(OC)OOC(C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-(Butane-1,4-diyl)bis[N-(3-hydroxypropyl)octadecanamide]](/img/structure/B15163138.png)


![7,9-Dioxa-8lambda~6~-thiaspiro[4.5]decane-8,8-dione](/img/structure/B15163159.png)
![Phenol, 4-bromo-2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-](/img/structure/B15163160.png)
![(Z)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one](/img/structure/B15163166.png)



![2-Diazonio-1-[(2-methylprop-2-en-1-yl)oxy]ethen-1-olate](/img/structure/B15163191.png)

![2'-Fluoro-4'-propoxy[1,1'-biphenyl]-4-carbonitrile](/img/structure/B15163199.png)
![N-[2,6-Di(propan-2-yl)phenyl]-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B15163211.png)
![2-Butanol, 1-[(acetyloxy)methoxy]-3-methyl-3-(phenylmethoxy)-](/img/structure/B15163226.png)
